Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a triazine-based heterocyclic compound featuring a 2-chlorophenylsulfanyl group at position 5 and a 4-methylphenyl substituent at position 3 of the triazine ring. Its molecular formula is C₁₉H₁₅ClN₃O₂S, with an exact mass of 385.0749 g/mol .
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-3-25-19(24)16-18(26-15-7-5-4-6-14(15)20)21-17(23-22-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSUDEBHSZFILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol. This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, an essential component of fungal cell membranes.
Mode of Action
The compound interacts with its target by binding to the heme protein, thereby inhibiting the demethylation process. This results in a disruption of cell membrane synthesis in fungi, leading to their death.
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in fungi. By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of 14α-methyl sterols, which are toxic to the fungus.
Biological Activity
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 385.87 g/mol
- CAS Number : 338965-78-9
The structure features a triazine ring with a sulfanyl group and two aromatic substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Core : Using appropriate precursors and reaction conditions to form the triazine ring.
- Introduction of Substituents : The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these activities are often reported to be in the range of 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit cancer cell proliferation in various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF-7 (Breast Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.1 |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression.
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. The compound showed an IC50 value comparable to ascorbic acid in DPPH assays, indicating its potential as an antioxidant agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several triazine derivatives, including this compound against clinical isolates of bacteria. Results indicated a broad spectrum of activity with notable resistance profiles against common pathogens.
-
Case Study on Anticancer Properties :
- In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in reduced viability and increased markers of apoptosis. Further investigation into its mechanism suggested involvement of reactive oxygen species (ROS) generation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 2-chlorophenylsulfanyl group in the target compound enhances electrophilicity at the triazine core compared to methyl-substituted analogs (e.g., 4-methylphenylsulfanyl in ). This could influence reactivity in nucleophilic substitution reactions. Steric Hindrance: Ortho-substituted chlorine (target compound) may hinder rotational freedom more than para-substituted analogs, affecting crystal packing or binding interactions .
Comparative Reactivity:
- Substitution at Position 5: demonstrates that triazine esters react with aromatic amines (e.g., p-toluidine) to yield amino-substituted derivatives. The target compound’s 2-chlorophenylsulfanyl group may slow such substitutions due to steric/electronic effects compared to less bulky substituents (e.g., methyl groups).
- Stability : Chlorine’s electron-withdrawing nature may stabilize the triazine ring against hydrolysis compared to electron-donating groups like methoxy .
Spectroscopic and Analytical Data
- IR Spectroscopy : Analogs in and show characteristic peaks for ester C=O (~1700 cm⁻¹), triazine ring vibrations (~1550 cm⁻¹), and C-S stretches (~650 cm⁻¹). The target compound’s IR would likely exhibit similar features with shifts due to chlorine’s inductive effects.
- NMR :
- ¹H NMR : Aromatic protons in the 2-chlorophenyl group (δ 7.2–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm) would distinguish the target compound from analogs .
- ¹³C NMR : The chlorine-substituted carbon (C-Cl) resonates near δ 125–135 ppm, contrasting with methyl-substituted carbons (δ 20–25 ppm) in analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
